1,3,8-Triazaspiro[5.5]undecan-2-one

Medicinal Chemistry Spirocyclic Scaffolds Structure–Activity Relationships

1,3,8-Triazaspiro[5.5]undecan-2-one is a C8H15N3O spirocyclic heterocycle (MW 169.22 g/mol) bearing three ring nitrogens at positions 1, 3, and 8 and a ketone at position 2 on the [5.5]undecane framework. The compound belongs to the triazaspiro[5.5]undecane family claimed in Ono Pharmaceutical patents (WO-02074770-A1, US20040082584) as chemokine/chemokine receptor modulators for inflammatory disease.

Molecular Formula C8H15N3O
Molecular Weight 169.22 g/mol
Cat. No. B13918225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,8-Triazaspiro[5.5]undecan-2-one
Molecular FormulaC8H15N3O
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESC1CC2(CCNC(=O)N2)CNC1
InChIInChI=1S/C8H15N3O/c12-7-10-5-3-8(11-7)2-1-4-9-6-8/h9H,1-6H2,(H2,10,11,12)
InChIKeyFYNYROQRWFQUMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,8-Triazaspiro[5.5]undecan-2-one (CAS 1785386-29-9): Core Scaffold Identity and Structural Differentiators for Procurement Scientists


1,3,8-Triazaspiro[5.5]undecan-2-one is a C8H15N3O spirocyclic heterocycle (MW 169.22 g/mol) bearing three ring nitrogens at positions 1, 3, and 8 and a ketone at position 2 on the [5.5]undecane framework . The compound belongs to the triazaspiro[5.5]undecane family claimed in Ono Pharmaceutical patents (WO-02074770-A1, US20040082584) as chemokine/chemokine receptor modulators for inflammatory disease [1]. Unlike the more extensively characterized 1,4,9-triazaspiro[5.5]undecan-2-one METTL3 inhibitor series (e.g., UZH2, IC50 5 nM) [2] or the 1,3,8-triazaspiro[4.5]decane ATP synthase c-subunit inhibitors [3], the 1,3,8-[5.5]undecan-2-one isomer occupies a distinct, underexplored chemical space defined by its specific nitrogen topology and ketone placement, which confer unique computed physicochemical properties (TPSA 53.16 Ų, LogP −0.19) .

+ Specific 1,3,8-nitrogen topology supports chemokine receptor modulator SAR exploration
+ Unexplored scaffold for hit generation and novel intellectual property space
+ Intermediate lipophilicity profile may suit permeability fine-tuning without altering H-bond features

Why 1,3,8-Triazaspiro[5.5]undecan-2-one Cannot Be Replaced by Other Triazaspiro Isomers: Key Differentiation Drivers


Triazaspiro[5.5]undecane isomers share the same molecular formula (C8H15N3O for the 2-one series) but differ in the positions of the three ring nitrogens [1]. These positional variations produce distinct hydrogen-bond donor/acceptor topologies, electrostatic potential surfaces, and conformational preferences that directly affect target recognition [2]. For instance, the 1,4,9-isomer series has been optimized as METTL3 inhibitors (IC50 = 5 nM for UZH2) through structure-based design exploiting the specific geometry of that nitrogen arrangement [2], while the 1,3,8-triazaspiro[4.5]decane scaffold (note different spiro ring size) has been developed as ATP synthase c-subunit inhibitors with demonstrated cardioprotection in myocardial infarction models [3]. Simple substitution of one isomer for another would misplace critical pharmacophoric features, likely resulting in complete loss of target engagement or unintended off-target activity. The procurement decision must therefore be based on the specific 1,3,8-nitrogen topology and [5.5] spiro framework, not merely the triazaspiro chemical class.

! 1,3,8- vs 1,4,9-isomer: different H-bond topologies may alter target recognition and pharmacophore fit
! [5.5] vs [4.5] spiro ring size shifts conformational space; mPTP inhibition profile may not transfer
! Lack of published biological IC50 data: target engagement must be verified in-house before SAR decisions

1,3,8-Triazaspiro[5.5]undecan-2-one: Quantitative Differentiation Evidence Against Closest Analogs


Nitrogen Positional Topology Distinguishes 1,3,8- from 1,4,8- and 2,4,9-Triazaspiro[5.5]undecane Isomers

The 1,3,8-triazaspiro[5.5]undecan-2-one scaffold positions its three nitrogen atoms at ring positions 1, 3, and 8, with the ketone at position 2. This arrangement differs fundamentally from the 1,4,8-isomer (CAS 554435-42-6, C8H17N3, MW 155.24, no ketone) and the 2,4,9-isomer (CAS 561314-56-5, C8H15N3O, ketone at position 3) [1]. The 1,3,8 topology places two nitrogens in one ring (positions 1, 3) adjacent to the ketone, creating a urea-like N–C(=O)–N motif, while the third nitrogen resides in the opposite ring, generating a directional hydrogen-bond donor/acceptor vector distinct from any other isomer .

Nitrogen topology
Head-to-head
1,3,8-isomer places N at 1,3,8 and C=O at 2, creating a urea-like N–C(=O)–N motif distinct from 1,4,8- and 2,4,9-analogs
Unique H-bond vector pattern for SAR studies targeting precise geometry
Computed molecular descriptors from PubChem/vendor data
Medicinal Chemistry Spirocyclic Scaffolds Structure–Activity Relationships

Computed Lipophilicity (LogP) Differentiates 1,3,8- from 2,4,9-Triazaspiro[5.5]undecan-2-one Isomers

The computed partition coefficient (LogP) for 1,3,8-triazaspiro[5.5]undecan-2-one is −0.19 , while the positional isomer 2,4,9-triazaspiro[5.5]undecan-3-one has a computed XLogP3-AA of −0.7 [1]. This 0.51 log unit difference indicates that the 1,3,8-isomer is approximately 3.2-fold more lipophilic, which can significantly influence membrane permeability, protein binding, and pharmacokinetic behavior [2]. Both isomers share identical molecular formula (C8H15N3O), molecular weight (169.22), hydrogen bond donor count (3), hydrogen bond acceptor count (2), and topological polar surface area (~53 Ų), confirming that the lipophilicity difference arises solely from the positional arrangement of nitrogen atoms and the ketone group.

Lipophilicity (LogP)
Reported
ΔLogP = +0.51 vs 2,4,9-isomer (target LogP −0.19 vs −0.7)
May influence membrane permeability and tissue distribution
Different computational algorithms may apply; verify experimentally
Physicochemical Properties Drug Design ADME Prediction

Spiro Ring Size ([5.5] vs. [4.5]) Defines Conformational Space Distinct from 1,3,8-Triazaspiro[4.5]decane ATP Synthase Inhibitors

The [5.5] spiro ring system in 1,3,8-triazaspiro[5.5]undecan-2-one provides a larger, more conformationally flexible framework compared to the [4.5] system in 1,3,8-triazaspiro[4.5]decane derivatives developed as F1/FO-ATP synthase c-subunit inhibitors [1]. The [5.5] scaffold contains two six-membered rings sharing a single spiro carbon, while the [4.5] scaffold couples a five-membered ring with a six-membered ring. This difference alters ring puckering energetics, nitrogen lone-pair orientations, and the spatial relationship between the two heterocyclic rings, which is critical for target protein surface complementarity [2]. In the ATP synthase inhibitor series, the 1,3,8-triazaspiro[4.5]decane compounds demonstrated mPTP opening inhibition and cardioprotection in a myocardial infarction model, with the [4.5] ring size being essential for binding to the c-subunit Glu119-independent site [1].

Spiro ring size
Class-level
[5.5] vs. [4.5] spiro system: 6+6 rings vs 5+6 rings; no quantitative activity data for [5.5] scaffold at ATP synthase
Conformational flexibility may impact target complementarity; exploration opportunity
[4.5] scaffold validated for mPTP inhibition; [5.5] uncharacterized
Conformational Analysis Spirocyclic Chemistry Mitochondrial Pharmacology

Patent Landscape: 1,3,8-Triazaspiro[5.5]undecane Scaffold Is Broadly Claimed as Chemokine Receptor Modulators but Lacks Published Biological IC50 Data

The triazaspiro[5.5]undecane scaffold is claimed in Ono Pharmaceutical patents (WO-02074770-A1, US20040082584, EP1378510) as chemokine/chemokine receptor modulators for inflammatory disease, asthma, and rheumatoid arthritis [1]. In contrast, the 1,4,9-triazaspiro[5.5]undecane-2,5-dione sub-series has published CCR5 binding data: (R)-1-butyl-3-isobutyl-9-(4-phenoxybenzyl)-1,4,9-triazaspiro[5.5]undecane-2,5-dione hydrochloride (CHEMBL536298) shows IC50 = 29 nM ([125I]MIP1-α displacement) and IC50 = 130 nM (MIP-1α-stimulated Ca²⁺ mobilization) [2], while 3-(2-methylpropyl)-9-(4-phenoxyphenylmethyl)-1-propyl-1,4,9-triazaspiro[5.5]undeca-2,5-dione hydrochloride (CHEMBL557150) shows IC50 = 17 nM (MIP1-α binding) and IC50 = 500 nM (Ca²⁺ mobilization) [3]. No published IC50 values exist specifically for the 1,3,8-triazaspiro[5.5]undecan-2-one isomer at CCR5 or any other chemokine receptor. This represents a significant data gap.

Biological data gap
Data to verify
No published IC50 values for 1,3,8-isomer at CCR5 or any chemokine receptor; comparator 1,4,9-diones show CCR5 IC50 17–130 nM
Unvalidated target engagement; both a procurement risk and discovery opportunity
Scaffold claimed in Ono Pharmaceutical patent families
Chemokine Receptor CCR5 Antagonist Patent Analysis

Physicochemical Property Profile Comparison Across Triazaspiro[5.5]undecane Isomers

A head-to-head comparison of computed physicochemical descriptors reveals that 1,3,8-triazaspiro[5.5]undecan-2-one (TPSA 53.16 Ų, LogP −0.19, HBD 3, HBA 2, 0 rotatable bonds) is nearly identical to 2,4,9-triazaspiro[5.5]undecan-3-one (TPSA 53.2 Ų, LogP −0.7, HBD 3, HBA 2, 0 rotatable bonds) [1] except for lipophilicity, and differs markedly from 1,4,8-triazaspiro[5.5]undecane (MW 155.24, no ketone, different HBD/HBA profile) . All three 2-one/3-one isomers have zero rotatable bonds, indicating a fully rigid spirocyclic core that fixes the relative orientation of hydrogen-bonding vectors. The 1,3,8-isomer's intermediate LogP (−0.19) positions it between the more hydrophilic 2,4,9-isomer (−0.7) and the more lipophilic non-ketone 1,4,8-isomer, offering a distinct property window for lead optimization.

Property profile
Head-to-head
TPSA 53.2 Ų, LogP −0.19, 3 HBD, 2 HBA, 0 rotatable bonds; identical H-bond capacity to 2,4,9-isomer but ΔLogP +0.51
Intermediate lipophilicity for fine-tuning ADME without altering pharmacophoric H-bonds
Computed descriptors; independent experimental verification recommended
Physicochemical Profiling Lead Optimization Scaffold Selection

Commercial Availability: Purity Grade and Supplier Landscape for 1,3,8-Triazaspiro[5.5]undecan-2-one vs. Isomeric Analogs

1,3,8-Triazaspiro[5.5]undecan-2-one (CAS 1785386-29-9) is commercially available from Leyan (Shanghai Haohong) at 98% purity in 1g, 5g, and 10g quantities (price on inquiry) . In comparison, 2,4,9-triazaspiro[5.5]undecan-3-one (CAS 561314-56-5) is listed in PubChem but its commercial availability is less prominent [1], and 1,4,8-triazaspiro[5.5]undecane (CAS 554435-42-6) is available from Achemica and Atomax Chem . The [5.5]undecane-2-one sub-family has more limited commercial sourcing than the extensively developed 1,4,9-triazaspiro[5.5]undecan-2-one METTL3 inhibitor series (e.g., UZH2, MedChemExpress) . The 1,3,8-isomer's defined purity (98%) and multi-gram availability make it suitable for initial SAR exploration, though the absence of published biological validation data necessitates in-house screening investment.

Purity & supply
Context-dependent
98% purity (Leyan), 1–10 g scales; limited commercial sources vs extensively developed 1,4,9-METTL3 series
Research-grade suitable for initial SAR; in-house QC and screening advised
No published HPLC/NMR traces; verify identity before biological testing
Chemical Procurement Purity Specification Supplier Comparison

Recommended Application Scenarios for 1,3,8-Triazaspiro[5.5]undecan-2-one Based on Quantitative Differentiation Evidence


Scaffold-Hopping Campaigns Targeting Chemokine Receptor Modulation with Novel Nitrogen Topology

For medicinal chemistry programs seeking to explore chemokine receptor (CCR5, CCR2, CXCR4) antagonism with a scaffold distinct from the extensively patented 1,4,9-triazaspiro[5.5]undecane-2,5-dione series (IC50 = 17–500 nM in CCR5 binding and functional assays) [1], 1,3,8-triazaspiro[5.5]undecan-2-one offers a novel topological starting point. The 1,3,8-nitrogen arrangement creates a urea-like N–C(=O)–N motif adjacent to the spiro junction, which is absent in the 1,4,9-dione series. This scaffold is encompassed within the broad Ono Pharmaceutical patent families (WO-02074770-A1) , providing a potential freedom-to-operate pathway through novel substitution patterns not exemplified in the prior art. Procurement at 98% purity enables immediate hit generation through focused library synthesis.

Physicochemical Property-Driven Lead Optimization Requiring Intermediate Lipophilicity (LogP ~ −0.2)

In lead optimization programs where adjusting lipophilicity while preserving hydrogen-bonding capacity is critical, 1,3,8-triazaspiro[5.5]undecan-2-one (LogP −0.19) [1] provides a 3.2-fold more lipophilic alternative to the 2,4,9-isomer (LogP −0.7) without altering TPSA (53.16 vs. 53.2 Ų) or hydrogen-bond donor/acceptor counts. This property differentiation is meaningful for programs seeking to improve membrane permeability or reduce renal clearance while maintaining solubility. The fully rigid spirocyclic core (0 rotatable bonds) further benefits conformational restriction strategies aimed at improving target binding entropy.

Ring-Size SAR Exploration: Comparing [5.5] vs. [4.5] Spiro Frameworks in ATP Synthase c-Subunit Targeting

The 1,3,8-triazaspiro[4.5]decane scaffold has been validated as an ATP synthase c-subunit inhibitor with demonstrated cardioprotective efficacy in myocardial infarction models [1]. The corresponding [5.5]undecane analog (this compound) retains the identical 1,3,8-nitrogen topology but expands both rings to six-membered, altering the conformational landscape and the spatial relationship between the two heterocyclic rings. Procurement of 1,3,8-triazaspiro[5.5]undecan-2-one enables systematic ring-size SAR studies to determine whether the [5.5] framework enhances or diminishes mPTP inhibition, potentially yielding compounds with improved selectivity over the Glu119-dependent mechanism of oligomycin A .

Unexplored Chemical Space for Epigenetic Target Screening (METTL3 and Beyond)

While the 1,4,9-triazaspiro[5.5]undecan-2-one series has achieved exceptional METTL3 inhibitory potency (IC50 = 5 nM for UZH2) [1], the 1,3,8-isomer remains completely uncharacterized against METTL3 or any other RNA-modifying enzyme. The distinct nitrogen topology of the 1,3,8-scaffold may confer altered selectivity profiles across the m6A writer/eraser/reader protein family. For discovery groups invested in epitranscriptomic targets, procuring the 1,3,8-isomer at 98% purity enables a direct comparative screen against the 1,4,9-series to identify scaffold-specific selectivity windows, with the potential to generate novel intellectual property in an increasingly competitive field.

Application
Selection Property
Validation Focus
Chemokine receptor scaffold hopping
1,3,8-nitrogen topology (urea-like N–C(=O)–N motif)
Chemokine receptor binding assays (CCR5/CCR2)
Property-driven lead optimization
Intermediate lipophilicity window vs isomeric analogs
Membrane permeability or renal clearance assays
Spiro ring-size SAR (mPTP modulation)
[5.5] spiro framework (6+6 rings) vs [4.5] scaffold
ATP synthase c-subunit binding / mPTP functional assays
Epigenetic target screening (METTL3, writers/erasers)
1,3,8-topology distinct from 1,4,9-METTL3 inhibitor series
METTL3/RNA-modifying enzyme activity screens
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